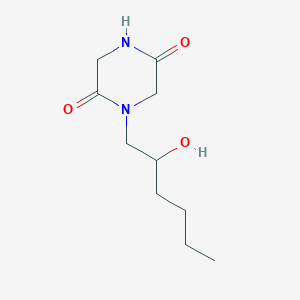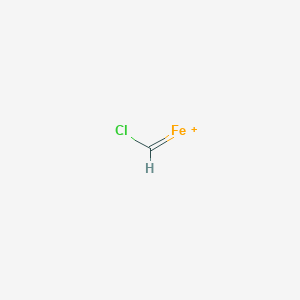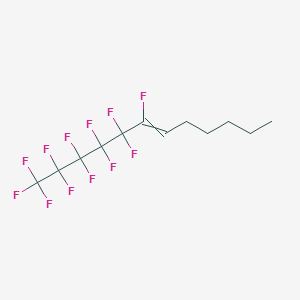
1,1,1,2,2,3,3,4,4,5,5,6-Dodecafluorododec-6-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,2,3,3,4,4,5,5,6-Dodecafluorododec-6-ene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms attached to a dodec-6-ene backbone. This compound is part of a class of chemicals known for their unique properties, such as high thermal stability, chemical inertness, and low surface energy, making them valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6-Dodecafluorododec-6-ene typically involves the fluorination of dodec-6-ene using fluorinating agents such as elemental fluorine (F2) or cobalt trifluoride (CoF3). The reaction is usually carried out under controlled conditions to ensure the selective addition of fluorine atoms to the desired positions on the carbon chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process requires stringent safety measures due to the hazardous nature of the reagents and the potential for exothermic reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,2,2,3,3,4,4,5,5,6-Dodecafluorododec-6-ene can undergo various chemical reactions, including:
Substitution Reactions: Fluorine atoms can be replaced by other substituents under specific conditions.
Addition Reactions: The double bond in the dodec-6-ene backbone can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability of the fluorinated structure.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or organometallic compounds can be used for substitution reactions.
Addition: Hydrogenation catalysts or halogenating agents can facilitate addition reactions.
Oxidation/Reduction: Strong oxidizing or reducing agents may be required to modify the compound.
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield partially fluorinated derivatives, while addition reactions can result in fully saturated or halogenated products.
Applications De Recherche Scientifique
1,1,1,2,2,3,3,4,4,5,5,6-Dodecafluorododec-6-ene has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a contrast agent due to its unique fluorine content.
Medicine: Explored for its potential in drug delivery systems and as a component in medical imaging technologies.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and coatings, due to its chemical resistance and stability.
Mécanisme D'action
The mechanism by which 1,1,1,2,2,3,3,4,4,5,5,6-Dodecafluorododec-6-ene exerts its effects is primarily related to its fluorinated structure. The presence of multiple fluorine atoms imparts unique properties, such as:
Hydrophobicity: The compound is highly hydrophobic, making it useful in applications requiring water repellency.
Chemical Inertness: The strong carbon-fluorine bonds confer resistance to chemical degradation, enhancing the compound’s stability.
Biological Interactions: In biological systems, the compound’s fluorine content can influence interactions with biomolecules, potentially affecting cellular processes and imaging outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexane: Another highly fluorinated compound with similar properties but a different carbon backbone.
1,1,1,2,2,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane: A compound with a similar degree of fluorination but different structural features.
Uniqueness
1,1,1,2,2,3,3,4,4,5,5,6-Dodecafluorododec-6-ene is unique due to its specific arrangement of fluorine atoms and the presence of a double bond in the dodec-6-ene backbone. This combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C12H12F12 |
|---|---|
Poids moléculaire |
384.20 g/mol |
Nom IUPAC |
1,1,1,2,2,3,3,4,4,5,5,6-dodecafluorododec-6-ene |
InChI |
InChI=1S/C12H12F12/c1-2-3-4-5-6-7(13)8(14,15)9(16,17)10(18,19)11(20,21)12(22,23)24/h6H,2-5H2,1H3 |
Clé InChI |
QSMWTZRYLVVETD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



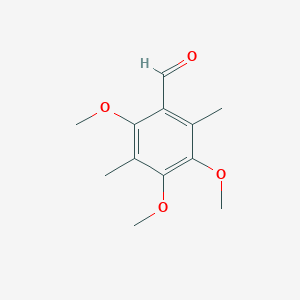
![2-(Furan-2-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B14367315.png)
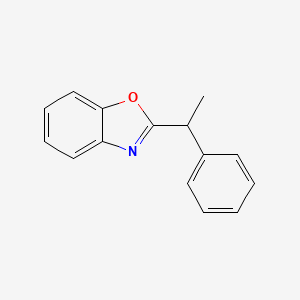
![2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate](/img/structure/B14367328.png)
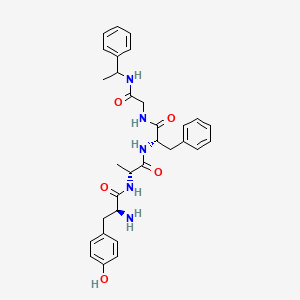

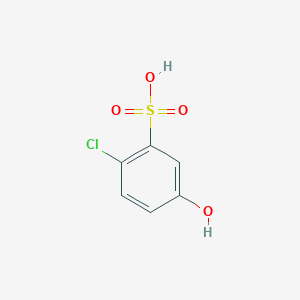
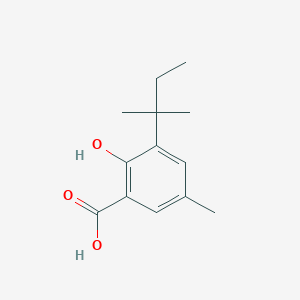
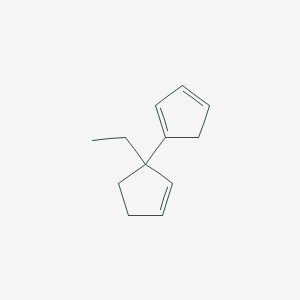
![4-[(2-Chlorophenyl)methoxy]butan-2-one](/img/structure/B14367365.png)
